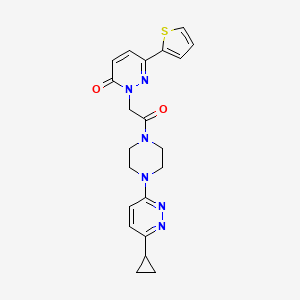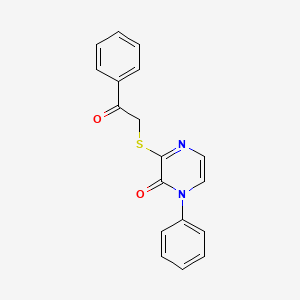
3-Phenacylsulfanyl-1-phenylpyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenacylsulfanyl-1-phenylpyrazin-2-one, also known as PSP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSP is a pyrazinone derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is not fully understood. However, studies have shown that 3-Phenacylsulfanyl-1-phenylpyrazin-2-one induces apoptosis in cancer cells by activating the caspase cascade. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In addition, 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to modulate the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit various biochemical and physiological effects. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been found to exhibit antioxidant activity and to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Phenacylsulfanyl-1-phenylpyrazin-2-one in lab experiments is its high yield synthesis method, which makes it easily accessible for researchers. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is also stable under various conditions, making it a suitable compound for long-term storage. However, one of the limitations of using 3-Phenacylsulfanyl-1-phenylpyrazin-2-one in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
For the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one include the development of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one-based anticancer drugs, the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one's potential applications in the field of neurodegenerative diseases, and the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one's mechanism of action.
Métodos De Síntesis
3-Phenacylsulfanyl-1-phenylpyrazin-2-one can be synthesized using different methods. One of the most common methods is the reaction of 3-chloro-1-phenylpyrazin-2-one with phenacylthiol in the presence of a base such as potassium carbonate. The reaction yields 3-Phenacylsulfanyl-1-phenylpyrazin-2-one as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is in the field of cancer research. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been studied for its potential applications in the field of neuroscience. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit neuroprotective activity against oxidative stress-induced neuronal damage. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-phenacylsulfanyl-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-16(14-7-3-1-4-8-14)13-23-17-18(22)20(12-11-19-17)15-9-5-2-6-10-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIICOSDBWCVJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide](/img/structure/B2981197.png)
![2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2981199.png)
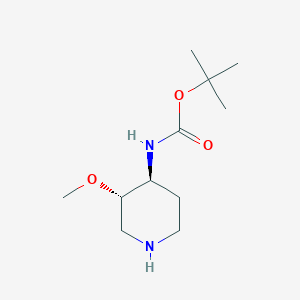
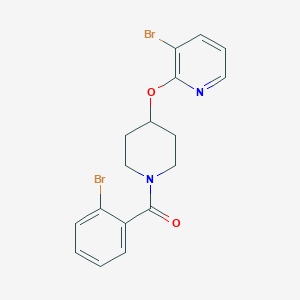
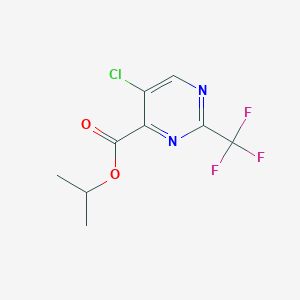

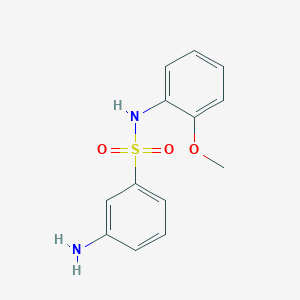
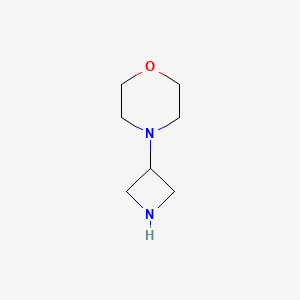
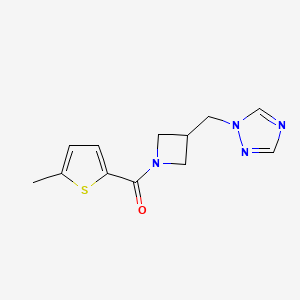
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2981211.png)
